3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime
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Overview
Description
3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime is a complex organic compound characterized by its nitrobenzaldehyde and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime typically involves multiple steps, starting with the nitration of benzaldehyde to form 3-nitrobenzaldehyde. This is followed by the formation of the oxime group and the subsequent introduction of the oxazolyl and chlorophenyl moieties.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the nitro and oxime groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Nitroso compounds and nitrate esters.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzaldehydes and oximes.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the oxime group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Nitrobenzaldehyde
3-Nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
2-Nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness: 3-Nitrobenzaldehyde O-((2-(3-chlorophenyl)oxazol-4-yl)methyl) oxime is unique due to its combination of nitrobenzaldehyde and oxime groups, as well as the presence of the oxazolyl and chlorophenyl moieties
Properties
IUPAC Name |
(E)-N-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methoxy]-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-14-5-2-4-13(8-14)17-20-15(10-24-17)11-25-19-9-12-3-1-6-16(7-12)21(22)23/h1-10H,11H2/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWNRUOKTBOCNZ-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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